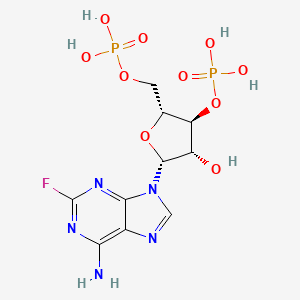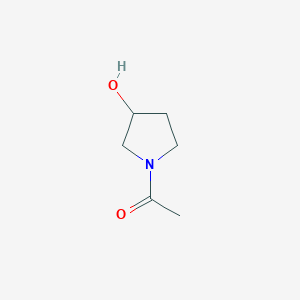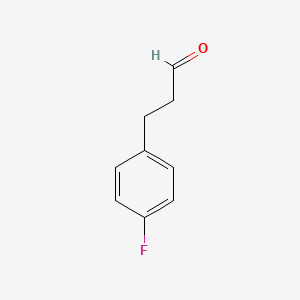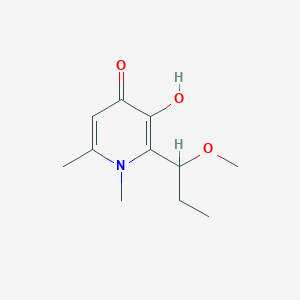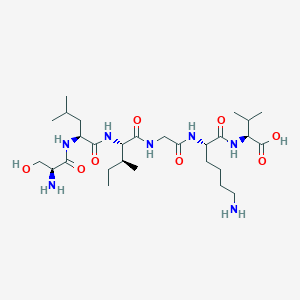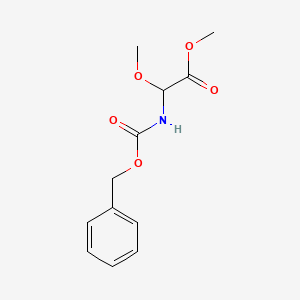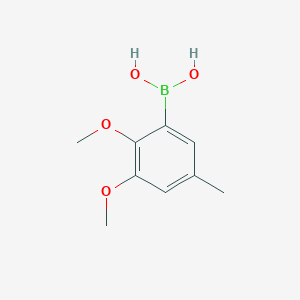
(2,3-Dimethoxy-5-methylphenyl)boronic acid
Vue d'ensemble
Description
“(2,3-Dimethoxy-5-methylphenyl)boronic acid” is a biochemical used for proteomics research . It has a molecular formula of C9H13BO4 and a molecular weight of 196.01 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H13BO4/c1-6-4-7 (10 (11)12)9 (14-3)8 (5-6)13-2/h4-5,11-12H,1-3H3 . This indicates the presence of a boronic acid group attached to a phenyl ring, which is further substituted with two methoxy groups and one methyl group.Chemical Reactions Analysis
Boronic acids, including “this compound”, are commonly used in Suzuki-Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, allowing the formation of carbon-carbon bonds.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 196.01 .Applications De Recherche Scientifique
Asymmetric Organic Synthesis
(2R,3R)-1,4-Dimethoxy-1,1,4,4-tetraphenylbutane-2,3-diol, derived from tartrate, is instrumental in asymmetric organic synthesis. It is primarily used as a protecting group for boronic acids, including (2,3-Dimethoxy-5-methylphenyl)boronic acid. This application is crucial for producing various pure organoboron reagents and intermediates in asymmetric synthesis.
Macrocyclic Chemistry
Boronic acids, including this compound, are pivotal in macrocyclic chemistry. (Fárfan et al., 1999) discuss the creation of tetrameric macrocyclic compounds and dimeric boronates from different aryl boronic acids. These compounds are analyzed for their structural parameters, showcasing the versatility of boronic acids in this field.
Synthesis of Organic Compounds
Suzuki Cross-Coupling Reactions
Boronic acids, such as this compound, play a significant role in Suzuki cross-coupling reactions. (E. J. L. Lana et al., 2004) describe the synthesis of various substituted benzoquinones by cross-coupling boronic acid with aromatic bromides or iodides. This process is crucial for producing biaryl compounds and demonstrates the utility of boronic acids in organic synthesis.
Chiral Auxiliary and Protecting Group
(2R,3R)-1,4-Dimethoxy-1,1,4,4-tetraphenyl-2,3-butanediol is used as a chiral auxiliary and a protecting group for boronic acids like this compound. This application is crucial in cyclopropanation of alkenylboronic esters and allows a variety of transformations, contributing to the synthesis of boron-containing functionalized bicyclopropanes.
Fluorescent Chemosensors
(S. Huang et al., 2012) discuss the use of boronic acids in developing fluorescent chemosensors. Boronic acids, including this compound, can interact with cis-diol to form rings, enabling the detection of carbohydrates and bioactive substances. This application is significant in disease prevention, diagnosis, and treatment.
Safety and Hazards
Mécanisme D'action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
(2,3-Dimethoxy-5-methylphenyl)boronic acid, like other boronic acids, is known to participate in Suzuki-Miyaura cross-coupling reactions . This reaction involves the transmetalation of the boronic acid to a palladium catalyst, followed by a reductive elimination step to form a new carbon-carbon bond . The ability of boronic acids to form reversible covalent bonds with hydroxyl groups can also enable interactions with biological targets .
Biochemical Pathways
Boronic acids are often used in the synthesis of bioactive compounds, suggesting that they may influence a variety of biochemical pathways depending on the specific context .
Pharmacokinetics
Boronic acids, in general, are known to have good bioavailability due to their ability to form reversible covalent bonds with hydroxyl groups .
Result of Action
Given the general reactivity of boronic acids, it is likely that this compound could influence a variety of cellular processes depending on the specific context .
Action Environment
Environmental factors such as pH and the presence of diols can influence the reactivity and stability of boronic acids . For example, boronic acids can form boronate esters in the presence of diols, which can influence their reactivity . Additionally, the reactivity of boronic acids can be influenced by the pH of the environment, with increased reactivity observed under basic conditions .
Analyse Biochimique
Biochemical Properties
(2,3-Dimethoxy-5-methylphenyl)boronic acid plays a significant role in biochemical reactions due to its ability to form stable complexes with diols and other molecules containing hydroxyl groups . This property is particularly useful in the inhibition of serine proteases, where the boronic acid moiety interacts with the active site serine residue, forming a reversible covalent bond . Additionally, this compound can interact with enzymes involved in carbohydrate metabolism, such as glycosidases, by binding to the carbohydrate moieties and inhibiting their activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving the phosphorylation of proteins . By inhibiting specific kinases, this compound can alter gene expression and cellular metabolism, leading to changes in cell proliferation, differentiation, and apoptosis . Furthermore, its interaction with proteases can modulate the degradation of proteins, affecting overall protein turnover within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the formation of reversible covalent bonds with active site residues of enzymes, such as serine in serine proteases . This interaction inhibits the enzyme’s activity, preventing the hydrolysis of peptide bonds . Additionally, this compound can act as an inhibitor of kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins . These interactions lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of protein turnover and gene expression . These effects are often dose-dependent and can be influenced by the presence of other biochemical agents .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound can effectively inhibit target enzymes and alter cellular processes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular apoptosis and tissue damage . These adverse effects are likely due to the compound’s interaction with multiple cellular targets, leading to widespread disruption of cellular function .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to carbohydrate metabolism . The compound can inhibit glycosidases, enzymes responsible for the breakdown of carbohydrates, leading to altered levels of metabolites . Additionally, this compound can affect the flux of metabolic pathways by modulating the activity of key enzymes, resulting in changes in metabolite concentrations .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects . The distribution of this compound is also influenced by its ability to form complexes with other biomolecules, which can affect its accumulation and activity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is often directed to specific compartments, such as the cytoplasm and nucleus, through targeting signals and post-translational modifications . These localization signals ensure that this compound reaches its intended targets, allowing it to effectively modulate cellular processes . The compound’s activity can be further regulated by its interaction with other biomolecules within these compartments .
Propriétés
IUPAC Name |
(2,3-dimethoxy-5-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO4/c1-6-4-7(10(11)12)9(14-3)8(5-6)13-2/h4-5,11-12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFLYXCXQHLTTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1OC)OC)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20461912 | |
| Record name | (2,3-DIMETHOXY-5-METHYLPHENYL)BORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20461912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
396102-17-3 | |
| Record name | (2,3-DIMETHOXY-5-METHYLPHENYL)BORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20461912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(Cyclobutylcarbonyl)amino]acetic acid](/img/structure/B1354025.png)
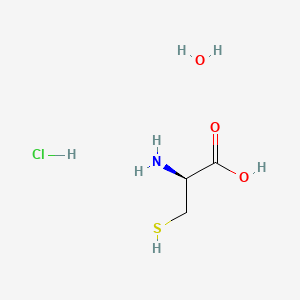
![methyl (2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoate](/img/structure/B1354030.png)
